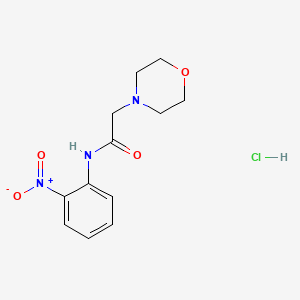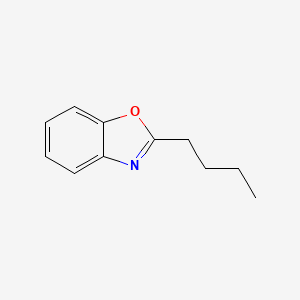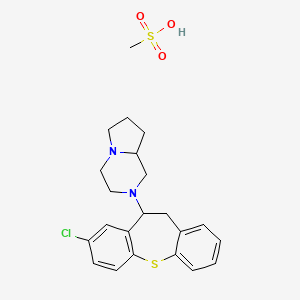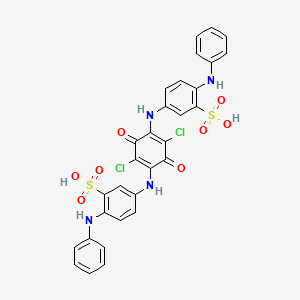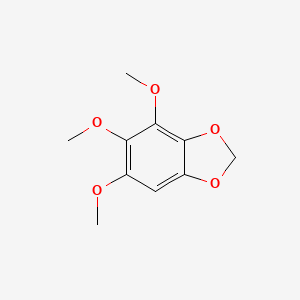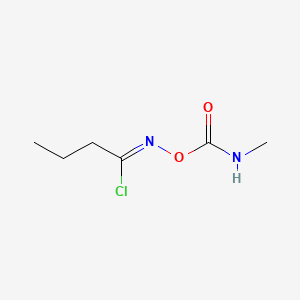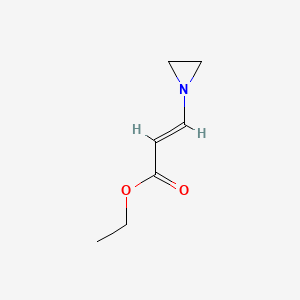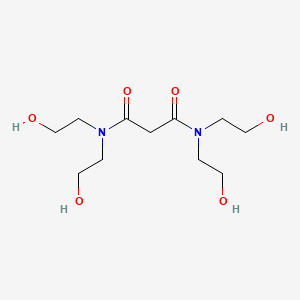
N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of multiple hydroxyl and amide groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide can be synthesized through the reaction of malonamide with ethylene oxide. The reaction typically involves the use of a catalyst, such as a base, to facilitate the addition of ethylene oxide to the amide groups of malonamide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and as a building block in the design of drug candidates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
作用機序
The mechanism by which N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The hydroxyl and amide groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis, where the compound acts as a ligand to enhance the reactivity of metal catalysts.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylenediamine as the core instead of malonamide.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains propyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is unique due to the presence of malonamide as the core structure, which imparts distinct chemical properties compared to its ethylenediamine-based counterparts. The malonamide core provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
64165-41-9 |
|---|---|
分子式 |
C11H22N2O6 |
分子量 |
278.30 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C11H22N2O6/c14-5-1-12(2-6-15)10(18)9-11(19)13(3-7-16)4-8-17/h14-17H,1-9H2 |
InChIキー |
OBMJJTQPNCMCGX-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)C(=O)CC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)


